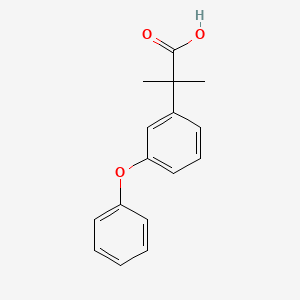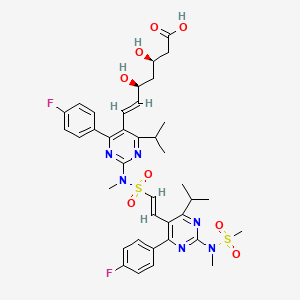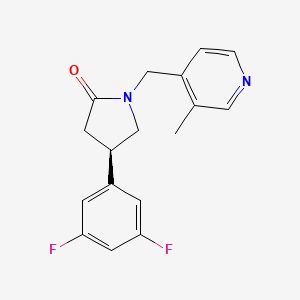
Tert-butyl N-(1-carbamoylcyclopentyl)carbamate
Vue d'ensemble
Description
Tert-butyl N-(1-carbamoylcyclopentyl)carbamate is a chemical compound known for its role as a protecting group in organic synthesis. Protecting groups are used to temporarily mask reactive sites in molecules to prevent unwanted reactions during a synthetic sequence. This compound is particularly useful in peptide synthesis, where it helps protect amine groups from reacting prematurely .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-carbamoylcyclopentyl)carbamate typically involves the reaction of 1-amino-1-cyclopentanecarboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran at room temperature for about 20 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl N-(1-carbamoylcyclopentyl)carbamate primarily undergoes deprotection reactions, where the protecting group is removed to reveal the free amine. This deprotection can be achieved using strong acids like trifluoroacetic acid or by heating .
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, heat
Formation: Di-tert-butyl dicarbonate, sodium hydroxide, tetrahydrofuran
Major Products:
Applications De Recherche Scientifique
Tert-butyl N-(1-carbamoylcyclopentyl)carbamate is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in peptide synthesis, where it serves as a protecting group for amines. This allows for the stepwise construction of peptides without interference from reactive amine groups .
In medicinal chemistry, this compound is used to synthesize peptide-based drugs and other bioactive molecules. It is also employed in the development of new synthetic methodologies and in the study of reaction mechanisms.
Mécanisme D'action
The mechanism by which tert-butyl N-(1-carbamoylcyclopentyl)carbamate exerts its effects is primarily through the protection and subsequent deprotection of amine groups. The tert-butyl carbamate group is introduced to the amine via nucleophilic addition to di-tert-butyl dicarbonate. The protecting group can be removed by protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group, resulting in the release of the free amine .
Comparaison Avec Des Composés Similaires
Tert-butyl N-hydroxycarbamate (N-Boc-Hydroxylamine): Used as a protecting group for hydroxylamines.
Tert-butyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate: Another carbamate derivative used in organic synthesis.
Tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate: Similar structure but with a hydroxymethyl group.
Uniqueness: Tert-butyl N-(1-carbamoylcyclopentyl)carbamate is unique due to its specific application in protecting amine groups in cyclic structures, such as cyclopentane derivatives. This makes it particularly valuable in the synthesis of cyclic peptides and other cyclic compounds.
Propriétés
IUPAC Name |
tert-butyl N-(1-carbamoylcyclopentyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)13-11(8(12)14)6-4-5-7-11/h4-7H2,1-3H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDQMUWECXSWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-2-azabicyclo[2.2.2]octan-6-ol](/img/structure/B3325831.png)
![Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide](/img/structure/B3325840.png)




![4-Bromothieno[3,2-C]pyridin-6-amine](/img/structure/B3325877.png)

![Tert-butyl 2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B3325890.png)

